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Application Notes
N,N'-Di-BOC-L-cystine is a protected derivative of the amino acid L-cystine, where the amino

groups are protected by tert-butyloxycarbonyl (BOC) groups. This protection enhances stability

and solubility, making it a versatile and essential building block in drug discovery and

development.[1] Its primary utility lies in peptide synthesis, the creation of constrained

macrocycles, and as a precursor for various therapeutic agents.[1]

Peptide Synthesis and Disulfide Bond Formation
The most prominent application of N,N'-Di-BOC-L-cystine is in peptide synthesis, particularly

for introducing disulfide bridges. Disulfide bonds are critical for stabilizing the three-dimensional

structure of many biologically active peptides and proteins.[1][2] The BOC protecting groups

prevent the amino termini from participating in unwanted side reactions during peptide chain

elongation.[1][3] After the peptide is assembled, the BOC groups are removed, and the

cysteine residues can be oxidized to form a disulfide bond, creating a cyclic peptide.[4][5]

These constrained peptides often exhibit increased proteolytic stability, enhanced receptor

affinity, and improved pharmacokinetic profiles compared to their linear counterparts.
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Hormone and Toxin Analogs: Synthesis of analogs of naturally occurring peptides like

oxytocin and conotoxins, where disulfide bridges are essential for activity.[4]

"Stapled" Peptides: While not a traditional hydrocarbon staple, the disulfide bridge acts as a

constraint to stabilize secondary structures like α-helices, which are important for targeting

protein-protein interactions (PPIs).[6]

Synthesis of Therapeutic Agents
N,N'-Di-BOC-L-cystine serves as a key starting material for a range of therapeutic agents.

Inhibitors for Cystinuria: It is used in the straightforward, two-step synthesis of L-cystine

diamides.[7] These compounds act as inhibitors of L-cystine crystallization, a key

pathological feature of the genetic disorder cystinuria.[7]

Lantibiotic Precursors: The synthesis of lanthionines, the characteristic thioether-bridged

amino acids found in lantibiotics (a class of potent peptide antibiotics), can utilize cystine

derivatives.[8][9] N,N'-Di-BOC-L-cystine can serve as a precursor in chemical routes to

these complex structures.[9]

HIV Protease Inhibitors: While not a direct component of the final drug, BOC-protected

amino acids are fundamental in the synthesis of peptide-like molecules, including early-

generation HIV protease inhibitors.[10][11] The principles of peptide synthesis, for which

N,N'-Di-BOC-L-cystine is a model reagent, were foundational in designing molecules that

mimic the transition state of protease substrates.[11]

Bioconjugation and Drug Delivery
The cysteine moiety, once deprotected, offers a reactive thiol group that is widely used in

bioconjugation.[1][3] This allows for the attachment of peptides to other molecules such as

imaging agents, cytotoxic drugs (in antibody-drug conjugates), or polymers to improve drug

delivery and targeting.[1][3]

Cancer Research
Many cancer cells exhibit a high dependency on the uptake of cystine for the synthesis of

glutathione (GSH), a critical antioxidant that protects them from oxidative stress.[12][13][14]
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The cystine/glutamate antiporter xCT is often overexpressed in cancers to meet this demand.

[12] N,N'-Di-BOC-L-cystine can be used to synthesize cystine analogs or inhibitors that

interfere with cystine uptake or metabolism, representing a potential therapeutic strategy to

induce ferroptosis (a form of cell death) in cancer cells.[15]

Data Presentation
Properties of N,N'-Di-BOC-L-cystine

Property Value Reference

CAS Number 10389-65-8 [1][16]

Molecular Formula C₁₆H₂₈N₂O₈S₂ [1][16]

Molecular Weight 440.53 g/mol [16][17]

Appearance White powder [1][16]

Melting Point 140 - 150 °C [1][16]

Purity ≥ 98% (HPLC) [1]

Optical Rotation
[α]20/D = -115 ± 4º (c=1 in

AcOH)
[1]

Storage 0 - 8 °C [1]

Synthesis and Characterization of L-cystine Diamide
Derivatives
The following table summarizes data for the synthesis of N,N'-Bis(tert-butoxycarbonyl)-L-

cystine diamides, which are precursors to cystinuria inhibitors. The synthesis involves an amide

coupling between N,N'-Di-BOC-L-cystine and a respective amine.[7]
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Compound ID Amine Reagent Overall Yield (%)
Analytical Data
(LC-MS, ESI+)

7f

4-tert-butoxycarbonyl-

2,2-

dimethylpiperazine

63 m/z 833.0 [M + H]⁺

7g

4-

(dimethylamino)piperi

dine

94 m/z 661.4 [M + H]⁺

Data extracted from Reference[7].

Experimental Protocols
Protocol 1: Synthesis of L-cystine Diamide Inhibitor
Precursor
This protocol describes the synthesis of an N,N'-Di-BOC-L-cystine diamide via amide

coupling, followed by BOC deprotection. This is a general method for producing L-cystine

crystallization inhibitors.[7]

Step A: Amide Coupling

Dissolution: Dissolve N,N'-Di-BOC-L-cystine (1.0 eq.) and the desired amine (2.2 eq.) in a

suitable anhydrous solvent like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).

Activation: Add a coupling agent such as PyAOP (2.2 eq.) and a non-nucleophilic base like

N,N-diisopropylethylamine (DIEA) (4.4 eq.) to the solution.

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress

by Thin Layer Chromatography (TLC) or LC-MS.

Work-up: Upon completion, dilute the reaction mixture with an organic solvent (e.g., Ethyl

Acetate). Wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under

reduced pressure. Purify the crude product by column chromatography on silica gel.
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Step B: Boc Deprotection

Dissolution: Dissolve the purified diamide from Step A in a 1,4-dioxane solution.

Deprotection: Add 4N HCl in 1,4-dioxane and stir the mixture at room temperature for 1-2

hours.

Isolation: Remove the solvent under reduced pressure. The resulting product is the

hydrochloride salt of the final L-cystine diamide inhibitor. It can be further purified by

recrystallization or HPLC if necessary.

Protocol 2: General Incorporation into Solid-Phase
Peptide Synthesis (SPPS)
This protocol outlines the manual incorporation of a cysteine residue using a BOC-protected

strategy on a solid support like Merrifield resin.[18]

Resin Preparation: Swell the Merrifield resin in DCM for 30 minutes, then wash three times

with DCM and three times with DMF.[18]

Boc Deprotection: Treat the resin-bound peptide with 25-50% Trifluoroacetic acid (TFA) in

DCM for 30 minutes to remove the N-terminal Boc group.[18]

Neutralization: Wash the resin with DCM, followed by a 10% solution of DIEA in DCM to

neutralize the ammonium salt. Wash again with DCM and DMF.[18]

Coupling of N,N'-Di-BOC-L-cystine:

Note: To incorporate a single cysteine, Boc-L-Cys with a thiol protecting group (e.g., Acm

or Trt) is typically used.[5] N,N'-Di-BOC-L-cystine is used to create a disulfide-linked

dimer or as a starting point for symmetrical molecules.

To couple N,N'-Di-BOC-L-cystine as a symmetrical unit, pre-activate it by dissolving it

(0.5 eq.) with a coupling agent (e.g., HBTU/HOBt, 1.0 eq.) and a base (e.g., DIEA, 2.0 eq.)

in DMF.[18]

Add the activated solution to the resin and agitate for 1-2 hours at room temperature.[18]
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Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction. A

negative result (yellow beads) indicates a complete reaction.[18]

Cleavage and Deprotection: After peptide assembly is complete, treat the resin with a strong

acid cocktail, such as hydrofluoric acid (HF) or TFMSA with scavengers (e.g., anisole), to

cleave the peptide from the resin and remove side-chain protecting groups.[18]

Purification: Precipitate the crude peptide in cold diethyl ether, then purify by reverse-phase

HPLC.[18]
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Synthetic Workflow
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Therapeutic Strategy for Cystinuria
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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